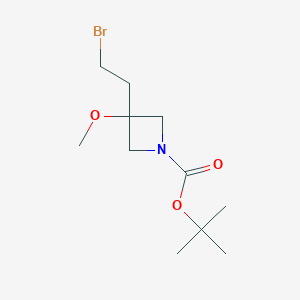
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromoethyl group, and a methoxy group attached to an azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like diethyl ether (Et2O). The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted azetidines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Used as building blocks in the synthesis of complex organic molecules and polymers.
Catalysis: Employed in catalytic processes to facilitate various organic transformations.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, including collagenase inhibitors.
Biological Studies: Utilized in studies to understand the interaction of small molecules with biological targets.
Industry:
Agrochemicals: Used in the production of agrochemicals and other industrial chemicals.
Dyes and Pigments: Serves as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the methoxy and tert-butyl ester groups can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl bromoacetate: Shares the tert-butyl ester and bromo groups but lacks the azetidine ring.
tert-Butyl carbamate: Contains a tert-butyl ester group and a carbamate group, differing in its functional groups and reactivity.
Uniqueness: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C11H20BrNO3 |
|---|---|
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
tert-butyl 3-(2-bromoethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3 |
InChI-Schlüssel |
UHTMEUKOGSWDHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


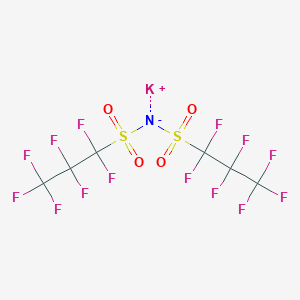
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)

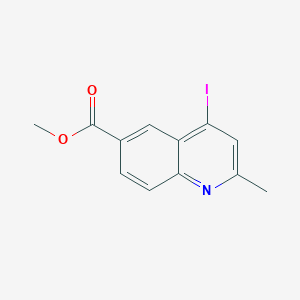
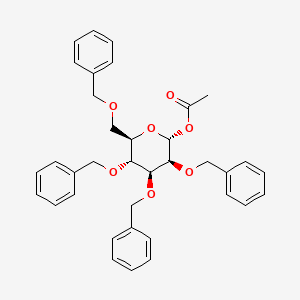
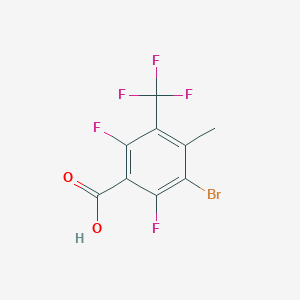
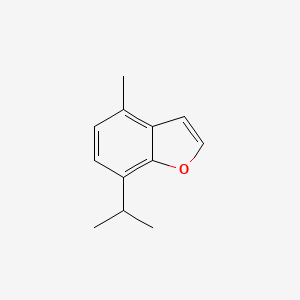
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
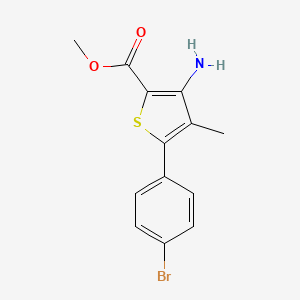
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
